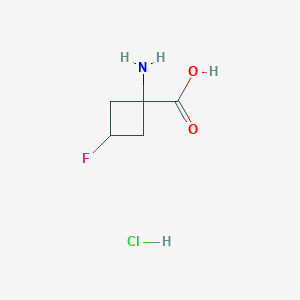

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride” is a synthetic amino acid analog . It has a molecular weight of 169.58 . It is also known as fluciclovine , and it is used as a PET radiotracer . It is currently undergoing clinical trials for the evaluation of prostate and other cancers .

Synthesis Analysis

The synthesis of “1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride” involves a nucleophilic attack of 18 F-fluoride on a triflate precursor, followed by deprotection with HCl .Molecular Structure Analysis

The IUPAC name of this compound is 1-amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride . The InChI code is 1S/C5H8FNO2.ClH/c6-3-1-5(7,2-3)4(8)9;/h3H,1-2,7H2,(H,8,9);1H .Chemical Reactions Analysis

As a synthetic amino acid analog, “1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride” exhibits certain physiologic uptake patterns . It shows intense uptake in the liver and pancreas, moderate uptake in salivary and pituitary glands, and variable mild to moderate bowel activity .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 270-275 degrees Celsius .Scientific Research Applications

Chemical Synthesis

This compound is used in chemical synthesis due to its unique structure and properties . It has a molecular weight of 169.58 and a melting point of 270-275°C .

Prostate Cancer Research

Fluciclovine, a derivative of this compound, is used to assess amino acid transport in tumors, particularly in prostate cancer . It’s used in PET radiotracer clinical trials for the evaluation of prostate and other cancers .

Renal Lesions Study

In a study, it was found that one of the papillary cell lesions had greater and sustained SUV (Standard Uptake Value) over time compared with other renal lesions . This suggests potential applications in the study and diagnosis of renal diseases.

Tissue Microarrays

This compound has been used in the construction of tissue microarrays (TMA) of formalin-fixed paraffin-embedded prostatic tissue material . This application is crucial in histological examinations and disease diagnosis.

Physiologic Uptake Patterns

The compound has been studied for its physiologic uptake patterns, incidental findings, and variants that may simulate disease . This is important in understanding how the compound interacts with the body and its potential effects.

Dosimetry Studies

This compound has been used in dosimetry studies, which are crucial in determining absorbed doses in radioactive medicinal products . This can help optimize treatment plans and ensure patient safety.

Mechanism of Action

Target of Action

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride, also known as Fluciclovine (18F), is primarily targeted towards prostate cancer cells . The compound is recognized and taken up by amino acid transporters that are upregulated in many cancer cells, including prostate cancer .

Mode of Action

The mode of action of 1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride involves its uptake into prostate cancer cells by upregulated amino acid transporters, such as ASCT2 and LAT1 .

Biochemical Pathways

The biochemical pathways affected by 1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride are primarily related to amino acid transport. The compound is a synthetic analog of the amino acid L-leucine . Its uptake by the tumor is related to the functional activity of two amino acid transporters .

Pharmacokinetics

The pharmacokinetics of 1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride involve its distribution in the body, which differs from other similar compounds. For instance, kidney uptake of the compound is negligible, and no activity is found in the urinary tract . This property might have an impact on the bioavailability of the compound.

Result of Action

The result of the action of 1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride is the enhanced detection of prostate cancer cells. The compound is taken up preferentially by prostate cancer cells, compared with surrounding normal tissues . This allows for improved imaging and detection of prostate cancer.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

properties

IUPAC Name |

1-amino-3-fluorocyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2.ClH/c6-3-1-5(7,2-3)4(8)9;/h3H,1-2,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOCZBXXOVEPSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride | |

CAS RN |

2059910-04-0 |

Source

|

| Record name | 1-amino-3-fluorocyclobutanecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyridazin-3-yloxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2622511.png)

![N-1,3-benzodioxol-5-yl-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2622513.png)

![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2622515.png)

![2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2622518.png)

![Dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate hydrochloride](/img/structure/B2622519.png)

![N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2622523.png)

![4-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2622524.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2622530.png)